molecular formula C12H10ClNO5S B048070 6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid CAS No. 123733-06-2

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid

Cat. No.: B048070
CAS No.: 123733-06-2
M. Wt: 315.73 g/mol
InChI Key: CWBJFAHPCUSERS-UHFFFAOYSA-N
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Description

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid is a complex organic compound that features a naphthol core with chloroacetamido and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid typically involves multiple steps. One common method starts with the naphthol derivative, which undergoes sulfonation to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroacetamido)-1-naphthol-3-sulfonic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

7-[(2-chloroacetyl)amino]-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO5S/c13-6-12(16)14-8-1-2-10-7(3-8)4-9(5-11(10)15)20(17,18)19/h1-5,15H,6H2,(H,14,16)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBJFAHPCUSERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)CCl)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560489
Record name 7-(2-Chloroacetamido)-4-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123733-06-2
Record name 7-(2-Chloroacetamido)-4-hydroxynaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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